Desogestrel

Übersicht

Beschreibung

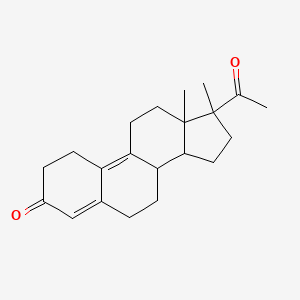

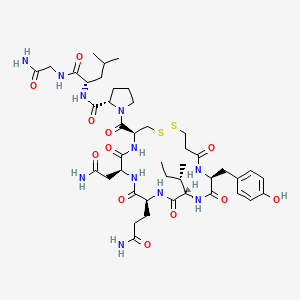

Desogestrel is a synthetic progestogen, commonly used in oral contraceptives. It is a third-generation progestogen, known for its high selectivity and minimal androgenic activity. This compound is often used in combination with ethinyl estradiol to prevent pregnancy and manage menopausal symptoms .

Wissenschaftliche Forschungsanwendungen

Desogestrel hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Gestagenen zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den Progesteronrezeptor. Sobald es in die Zelle gelangt, wirkt es als Transkriptionsfaktor, modifiziert die mRNA-Synthese und hemmt die Ovulation . This compound verdickt auch den Zervixschleim, was es für Spermien erschwert, in die Gebärmutter einzudringen, und verändert das Endometrium, um die Wahrscheinlichkeit einer Einnistung zu verringern .

Wirkmechanismus

Target of Action

Desogestrel is a synthetic progestin and its primary target is the progesterone receptor . This receptor is a biological target of progestogens like progesterone . This compound binds selectively to the progesterone receptor, generating low androgenic activity .

Mode of Action

This compound enters the cell passively and binds to the progesterone receptor . This binding produces an effect similar to a transcription factor, leading to modifications in mRNA synthesis . The medication is a prodrug of etonogestrel (3-keto-desogestrel) in the body .

Biochemical Pathways

This compound is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active compound at the cellular level can be determined by radioimmunoassay .

Pharmacokinetics

This compound is rapidly and almost completely absorbed and converted into etonogestrel . Maximum concentrations of 3-keto-desogestrel are reached at 1.5 – 2.0 hours . The elimination half-life for 3-keto-desogestrel is approximately 30 – 60 hours . The metabolic clearance rate of this compound is reported to be about 2 ml/min/kg .

Result of Action

The main therapeutic effect of this compound is related to the inhibition of ovulation in 97% of the cycles . Other effects include modification of luteinizing hormone and follicle-stimulating hormone, declines in the onset of menstruation, and increases in the viscosity of the vaginal fluid . It also has metabolic effects, including increased insulin secretion and resistance, increased lipase activity, and increased fat .

Action Environment

The effects of this compound can be influenced by various environmental factors. For instance, studies on animals have shown that oral administration of this compound for 52 weeks produced powerful hormonal effects but no chronic toxicity . Acute toxicity is very low, with the LD50 value in mice and rats being more than 2000 mg/kg after oral and more than 500 mg/kg after intraperitoneal administration .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

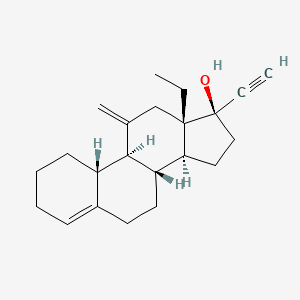

Biochemical Properties

Desogestrel is bioactivated by means of hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel . This active metabolite mediates the progestin effects of this compound . The unique 11-methylene side chain of this compound prevents it from being metabolized to any other known progestin .

Cellular Effects

This compound, through its active metabolite 3-keto-desogestrel, exerts its effects on various types of cells, primarily those in the female reproductive system . It influences cell function by inducing endometrial changes characteristic of pregnancy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 3-keto-desogestrel, which mediates the progestin effects . This active metabolite binds to progestin receptors in target cells, influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and consistent effects over time . Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Studies have shown that at high doses, this compound exerts powerful hormonal effects, but no chronic toxicity was observed .

Metabolic Pathways

This compound is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . This metabolic pathway is unique to this compound due to its 11-methylene side chain .

Transport and Distribution

After oral administration, this compound is rapidly absorbed and distributed within the body . It is transported to target cells where it is metabolized to its active form, 3-keto-desogestrel .

Subcellular Localization

This compound, as a lipophilic molecule, can diffuse across the cell membrane and enter cells . Once inside the cell, it is metabolized to 3-keto-desogestrel, which can bind to progestin receptors and exert its effects .

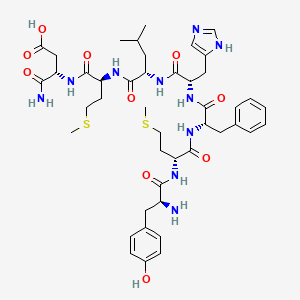

Vorbereitungsmethoden

Desogestrel wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Der Prozess beginnt typischerweise mit 11-alpha-Hydroxy-18-methyl-estra-4-en-3,17-dion als Ausgangsmaterial. Der Syntheseweg umfasst mehrere Schritte, darunter die Ethandithiol-Schutzgruppe der 3-Ketogruppen, die Imin-Schutzgruppe der 17-Ketogruppen und anschließende Reaktionen wie IBX-Oxidation, Wittig-Olefinierung, Acidolyse-Deprotektion und Acetylen-Kalium-Ethinylierung . Industrielle Produktionsmethoden verwenden oft mikrobiologische Hydroxylierung und palladiumkatalysierte Cyclisierungsreaktionen, um eine großtechnische Synthese zu erreichen .

Analyse Chemischer Reaktionen

Desogestrel durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie IBX und Reduktionsmittel für spezifische Transformationen. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist 3-Keto-Desogestrel .

Vergleich Mit ähnlichen Verbindungen

Desogestrel wird häufig mit anderen Gestagenen verglichen, wie z. B.:

Norgestimat: Ein weiteres Gestagen der dritten Generation mit ähnlicher Potenz, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Levonorgestrel: Ein Gestagen der zweiten Generation mit höherer androgener Aktivität und unterschiedlichen Nebenwirkungsprofilen.

Gestoden: Bekannt für seine hohe Potenz und minimale androgene Wirkung, ähnlich wie this compound.

Dienogest: Ein Gestagen der vierten Generation mit antiandrogenen Eigenschaften.

Desogestrels Einzigartigkeit liegt in seiner hohen Selektivität für Progesteronrezeptoren und minimalen androgenen Aktivität, was es zu einer bevorzugten Wahl für orale Kontrazeptiva macht .

Eigenschaften

| { "Design of the Synthesis Pathway": "Desogestrel can be synthesized through a multi-step process starting from pregnenolone acetate.", "Starting Materials": [ "Pregnenolone acetate", "Sodium hydride (NaH)", "Bromine (Br2)", "Methyl magnesium bromide (CH3MgBr)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sulfuric acid (H2SO4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C2H5)2O", "Chloroform (CHCl3)" ], "Reaction": [ "Pregnenolone acetate is deacetylated with sodium hydroxide to form pregnenolone", "Pregnenolone is brominated with bromine in chloroform to form 3β-bromo-pregnenolone", "3β-bromo-pregnenolone is reacted with methyl magnesium bromide to form 3β-methyl-pregnenolone", "3β-methyl-pregnenolone is reduced with sodium borohydride to form 3β-hydroxy-5α-pregnan-20-one", "3β-hydroxy-5α-pregnan-20-one is acetylated with acetic anhydride and sulfuric acid to form 3β-acetoxy-5α-pregnan-20-one", "3β-acetoxy-5α-pregnan-20-one is reacted with hydrochloric acid to form 3β-acetoxy-5α-pregnan-20-one hydrochloride", "3β-acetoxy-5α-pregnan-20-one hydrochloride is heated with sodium hydroxide to form 3β-hydroxy-5α-pregnan-20-one", "3β-hydroxy-5α-pregnan-20-one is reacted with methanol and sulfuric acid to form 3β-methoxy-5α-pregnan-20-one", "3β-methoxy-5α-pregnan-20-one is reacted with ethyl magnesium bromide to form 3β-ethyl-5α-pregnan-20-one", "3β-ethyl-5α-pregnan-20-one is reacted with methyl magnesium bromide to form 3-keto-desogestrel", "3-keto-desogestrel is reduced with sodium borohydride to form desogestrel" ] } | |

CAS-Nummer |

54024-22-5 |

Molekularformel |

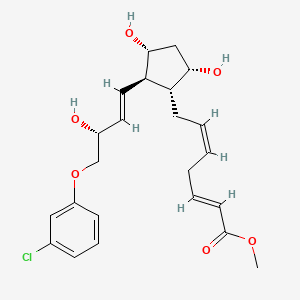

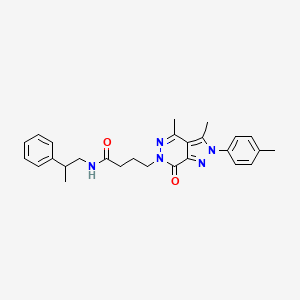

C22H30O |

Molekulargewicht |

310.5 g/mol |

IUPAC-Name |

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |

InChI-Schlüssel |

RPLCPCMSCLEKRS-OGKXSSEESA-N |

Isomerische SMILES |

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34 |

Verunreinigungen |

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one. |

SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Kanonische SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |

Aussehen |

Solid powder |

Siedepunkt |

428ºC |

Color/Form |

Crystals |

melting_point |

109-110ºC 109-110 °C 109.5 °C |

| 54024-22-5 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

1 mg/ml Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane. 3.01e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)- alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17 Cerazette Desogestrel Marvelon Org 2969 Org-2969 Org2969 |

Dampfdruck |

6.20X10-8 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.